molecular formula C19H23NS B161279 3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine CAS No. 1886-45-9

3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine

Cat. No.: B161279
CAS No.: 1886-45-9
M. Wt: 297.5 g/mol
InChI Key: UTAPTDWKRLVUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a member of the dibenzothiepin class of compounds, which are known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine typically involves the reaction of dibenzothiepin derivatives with appropriate amines under controlled conditions. One common method involves the reaction of dibenzothiepin with N,N-dimethylpropanamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures that the final product meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions: 3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted dibenzothiepin derivatives.

Scientific Research Applications

    Biology: 3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine and its derivatives have been studied for their biological activities, including antimicrobial and antifungal properties.

    Medicine: this compound has shown promise in the development of new therapeutic agents for the treatment of neurological disorders and other medical conditions.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction leads to changes in neuronal signaling and can result in various pharmacological effects. The exact molecular targets and pathways involved in this compound’s action are still under investigation, but it is believed to influence pathways related to mood regulation and cognitive function.

Comparison with Similar Compounds

3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine can be compared with other dibenzothiepin derivatives, such as:

    Dibenzothiepin: The parent compound, which serves as the backbone for this compound and other derivatives.

    Dibenzothiepin sulfoxide: An oxidized form of dibenzothiepin with different pharmacological properties.

    Dibenzothiepin sulfone: Another oxidized derivative with unique chemical and biological activities.

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets

Properties

CAS No.

1886-45-9

Molecular Formula

C19H23NS

Molecular Weight

297.5 g/mol

IUPAC Name

3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C19H23NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-10,12,17H,7,11,13-14H2,1-2H3

InChI Key

UTAPTDWKRLVUMP-UHFFFAOYSA-N

SMILES

CN(C)CCCC1C2=CC=CC=C2CSC3=CC=CC=C13

Canonical SMILES

CN(C)CCCC1C2=CC=CC=C2CSC3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.